molecular formula C15H12N2OS2 B2430860 3-allyl-2-mercapto-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 301233-60-3

3-allyl-2-mercapto-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2430860
CAS No.: 301233-60-3
M. Wt: 300.39
InChI Key: WRHGDDZSSQCHFZ-UHFFFAOYSA-N
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Description

“3-allyl-2-mercapto-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one” is a compound that belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds have been studied for their potential as antitubercular agents . Some of the compounds in this class have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones involves the reaction of 2-aminothiophene-3-carboxylate with urea . The resulting compound is then treated with different pyridine amines in N,N-dimethylformamide/Hung’s base at 80°C to give N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives .

Scientific Research Applications

Synthesis Techniques and Pathways

The compound 3-allyl-2-mercapto-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one and its derivatives are synthesized through various innovative routes, starting from different precursors. Alagarsamy et al. (2007) and others have developed novel synthesis methods for these compounds, which involve reacting with different aldehydes, ketones, or other chemicals to form new compounds with significant structural variations (Alagarsamy, Vijayakumar, & Raja Solomon, 2007).

Structural Modifications and Derivatives

There's a broad spectrum of derivatives synthesized from the base structure of this compound. These derivatives include novel bioactive 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-ones, which have been characterized by various analytical and spectral data (Ashalatha et al., 2007). Additionally, new series of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones have been synthesized, showcasing the compound's versatile nature in creating various structurally unique derivatives (Dos Santos et al., 2015).

Biological and Pharmacological Applications

Antimicrobial and Antibacterial Properties

Some derivatives of this compound exhibit antimicrobial and antibacterial activities. Vlasov et al. (2022) synthesized compounds that demonstrated moderate activity against various bacterial strains, indicating the potential use of these compounds in combating bacterial infections (Vlasov et al., 2022).

Anticancer Properties

The derivatives of this compound have shown promising results in cancer treatment. Mavrova et al. (2016) synthesized derivatives that exhibited cytotoxicity against various cancer cell lines, highlighting the potential of these compounds in cancer therapy. The study also revealed that the compounds had solid-state photostability, an important factor in drug development (Mavrova et al., 2016).

Antitumor Activity

Hafez and El-Gazzar (2017) developed derivatives that displayed potent anticancer activity on various human cancer cell lines. This underlines the compound's potential as a scaffold for developing new antitumor agents (Hafez & El-Gazzar, 2017).

Properties

IUPAC Name

5-phenyl-3-prop-2-enyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS2/c1-2-8-17-14(18)12-11(10-6-4-3-5-7-10)9-20-13(12)16-15(17)19/h2-7,9H,1,8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHGDDZSSQCHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(NC1=S)SC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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